

(2-(Trifluoromethyl)thiazol-5-yl)methanol

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B181452

[Get Quote](#)

An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-5-yl)methanol

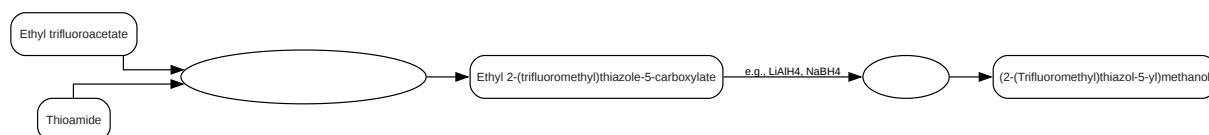
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the heterocyclic compound **(2-(Trifluoromethyl)thiazol-5-yl)methanol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Structure and Properties

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a substituted thiazole derivative characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position of the thiazole ring.

Chemical Structure:


Table 1: Chemical and Physical Properties of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** and Related Compounds

Property	(2-(Trifluoromethyl)thiazol-5-yl)methanol	Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
CAS Number	131748-97-5	131748-96-4
Molecular Formula	C5H4F3NOS	C7H6F3NO2S
Molecular Weight	183.15 g/mol	225.19 g/mol
Appearance	Not explicitly stated	Liquid
Purity	≥ 95%	97%
Storage Conditions	2-8°C	Not specified
Density	Not available	1.344 g/mL at 25 °C
Refractive Index	Not available	n20/D 1.441
Boiling Point	Not available	Not available
Melting Point	Not available	Not available
Solubility	Not available	Not available

Synthesis

A plausible synthetic route to obtain **(2-(Trifluoromethyl)thiazol-5-yl)methanol** involves the reduction of its corresponding ester, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. While a specific detailed protocol for this reduction was not found in the available literature, a general experimental workflow can be proposed based on standard chemical transformations.

DOT Diagram: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**.

Experimental Protocol: General Procedure for Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This is a generalized protocol and would require optimization for specific laboratory conditions.

- Dissolution: Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4), to the cooled solution. The choice of reducing agent and stoichiometry will depend on the desired reaction rate and selectivity.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the dropwise addition of water, followed by a solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **(2-(Trifluoromethyl)thiazol-5-yl)methanol** by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Potential Biological Activities

The biological activities of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** have not been extensively reported. However, the broader class of trifluoromethyl-substituted thiazole derivatives has attracted significant interest in medicinal chemistry due to their wide range of pharmacological properties.

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of cancer cell lines. The trifluoromethyl group is a common motif in many anticancer drugs, often enhancing metabolic stability and cell permeability. While no specific data exists for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**, related compounds have shown inhibitory activity against cancer cell lines.^{[1][2]}

Antimicrobial Properties: Thiazole-containing compounds are known to exhibit antibacterial and antifungal activities.^[1] The incorporation of a trifluoromethyl group can modulate the antimicrobial spectrum and potency. Further investigation is warranted to determine if **(2-(Trifluoromethyl)thiazol-5-yl)methanol** possesses significant antimicrobial properties.

Signaling Pathways: At present, there is no direct evidence linking **(2-(Trifluoromethyl)thiazol-5-yl)methanol** to specific signaling pathways. Given the diverse biological roles of other thiazole derivatives, it is plausible that this compound could interact with various cellular targets, but this remains an area for future research.

DOT Diagram: General Experimental Workflow for In Vitro Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.

Conclusion

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a fluorinated heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its physical properties and biological activities are currently limited, its structural similarity to other bioactive thiazole derivatives suggests that it may

possess interesting pharmacological properties. The synthetic route via reduction of the corresponding ester provides a viable method for its preparation. Future research should focus on the comprehensive characterization of this compound and the exploration of its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [(2-(Trifluoromethyl)thiazol-5-yl)methanol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181452#2-trifluoromethyl-thiazol-5-yl-methanol-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com